molecular formula C9H10O3S2 B15220216 Benzeneethanethioic acid, 3-(methylsulfonyl)-

Benzeneethanethioic acid, 3-(methylsulfonyl)-

Cat. No.: B15220216
M. Wt: 230.3 g/mol
InChI Key: FYZIHGNCGBOQED-UHFFFAOYSA-N
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Description

Benzeneethanethioic acid, 3-(methylsulfonyl)- is an organosulfur compound characterized by the presence of a benzene ring, an ethanethioic acid group, and a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 3-(methylsulfonyl)- typically involves the reaction of benzeneethanethioic acid with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzeneethanethioic acid, 3-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

Mechanism of Action

The mechanism of action of benzeneethanethioic acid, 3-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzeneethanethioic acid, 3-(methylsulfonyl)- is unique due to its combination of a benzene ring, ethanethioic acid group, and methylsulfonyl substituent.

Properties

Molecular Formula

C9H10O3S2

Molecular Weight

230.3 g/mol

IUPAC Name

2-(3-methylsulfonylphenyl)ethanethioic S-acid

InChI

InChI=1S/C9H10O3S2/c1-14(11,12)8-4-2-3-7(5-8)6-9(10)13/h2-5H,6H2,1H3,(H,10,13)

InChI Key

FYZIHGNCGBOQED-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(=O)S

Origin of Product

United States

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